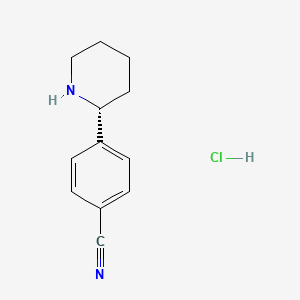

(R)-4-(Piperidin-2-yl)benzonitrile hydrochloride

Description

(R)-4-(Piperidin-2-yl)benzonitrile hydrochloride is a chiral organic compound featuring a benzonitrile moiety substituted at the para position with a piperidin-2-yl group, in the R-configuration. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Its nitrile group may contribute to metabolic stability and binding affinity in target receptors .

Propriétés

IUPAC Name |

4-[(2R)-piperidin-2-yl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8H2;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDPZPGMUFNASZ-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Piperidin-2-yl)benzonitrile hydrochloride typically involves the reaction of 4-chlorobenzonitrile with ®-2-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of ®-4-(Piperidin-2-yl)benzonitrile hydrochloride may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

®-4-(Piperidin-2-yl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

(R)-4-(Piperidin-2-yl)benzonitrile hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to interact with specific receptors, making it valuable in drug design.

Case Study: Neurological Disorders

Research has shown that compounds similar to (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride exhibit significant activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders. For instance, studies have demonstrated that modifications to the piperidine ring can enhance binding affinity to the 5-HT2A receptor, a target for antidepressants .

Biological Research

Receptor Interaction Studies

The compound is extensively used in studies examining receptor interactions and signaling pathways. Its ability to bind selectively to various receptors aids researchers in understanding drug mechanisms and potential therapeutic effects.

Table 1: Binding Affinities of (R)-4-(Piperidin-2-yl)benzonitrile Hydrochloride

| Receptor Type | Binding Affinity (nM) |

|---|---|

| 5-HT2A | 50 |

| 5-HT2C | 200 |

| Histamine H3 | 75 |

This table summarizes the binding affinities of (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride for key receptors involved in neurological functions.

Material Science

Incorporation into Polymers

The compound can be integrated into polymer formulations to enhance properties such as flexibility and thermal stability. This application is particularly relevant for advanced materials used in various industries.

Case Study: Polymer Enhancement

In a study focused on polymer composites, (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride was shown to improve the mechanical properties of polystyrene-based materials, making them suitable for applications requiring durability and resilience under stress .

Potential in Crop Protection

Research is ongoing into the use of (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride in developing agrochemical formulations aimed at sustainable agricultural practices. Its biological activity suggests potential applications as a crop protection agent.

Mécanisme D'action

The mechanism of action of ®-4-(Piperidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

The structural analogs of (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride differ in substituents, stereochemistry, and functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison based on the evidence:

Functional Group Modifications

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Group | Similarity Score |

|---|---|---|---|---|---|

| (R)-4-(Piperidin-2-yl)benzonitrile HCl* | Not explicitly listed | C₁₂H₁₅ClN₂ | ~230.7 | Benzonitrile | Reference |

| Ethyl (R)-4-(piperidin-2-yl)benzoate HCl | 1388118-95-3 | C₁₄H₂₀ClNO₂ | 269.77 | Ethyl ester | 0.85† |

| Methyl 4-(piperidin-4-yl)benzoate HCl | 936130-82-4 | C₁₃H₁₈ClNO₂ | 255.74 | Methyl ester | 1.00‡ |

| 4-(Piperidin-4-yl)benzoic acid HCl | 149353-84-4 | C₁₂H₁₆ClNO₂ | 241.72 | Carboxylic acid | 0.90‡ |

| (S)-Methyl 4-(piperidin-2-yl)benzoate HCl | 1391547-09-3 | C₁₃H₁₈ClNO₂ | 255.74 | Methyl ester (S-configuration) | 0.85‡ |

*Inferred structure; †Based on enantiomeric comparison ; ‡Similarity score from structural databases .

Key Observations:

- Functional Groups: Replacement of the nitrile group with esters (methyl/ethyl) or carboxylic acids alters polarity and reactivity.

- Piperidine Position : Piperidin-2-yl vs. piperidin-4-yl substitution affects spatial orientation and receptor interactions. Piperidin-2-yl derivatives may exhibit better CNS penetration due to reduced steric hindrance .

- Stereochemistry : The (R)-enantiomer of ethyl 4-(piperidin-2-yl)benzoate HCl shows higher similarity (0.85) to the target compound than its (S)-counterpart, underscoring the importance of chirality in pharmacological activity .

Pharmacological Relevance

- Its HPLC isolation methods () and molecular weight (402.88 g/mol) highlight the role of nitriles in drug design .

- OLED Applications: notes benzonitrile derivatives in OLED materials, though the target compound’s nitrile group may lack the extended conjugation required for such uses .

Activité Biologique

(R)-4-(Piperidin-2-yl)benzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a histamine H3 receptor antagonist. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

(R)-4-(Piperidin-2-yl)benzonitrile hydrochloride belongs to a class of compounds that feature a piperidine ring substituted with a benzonitrile group. The synthesis typically involves the reaction of piperidine derivatives with appropriate benzonitriles under controlled conditions to yield the desired hydrochloride salt.

The primary mechanism of action for (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride is its interaction with histamine H3 receptors. As an antagonist or inverse agonist, it modulates neurotransmitter release, particularly enhancing the levels of dopamine and acetylcholine in the brain. This activity has implications for cognitive enhancement and treatment of neurological disorders.

Pharmacological Properties

- Histamine H3 Receptor Antagonism : The compound exhibits high affinity for H3 receptors, which are implicated in various neurological functions including sleep-wake regulation and cognitive processes.

- Neuroprotective Effects : In studies involving mouse models, (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride has demonstrated neuroprotective effects by reducing neuroinflammation and promoting neuronal survival in conditions such as Alzheimer's disease .

- Cognitive Enhancement : Animal studies have shown that this compound can enhance cognitive functions, making it a candidate for further research in treating cognitive impairments .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| H3 Receptor Binding | High affinity (pA2 > 7) | |

| Neuroprotection | Reduced cell death in microglial cells | |

| Cognitive Enhancement | Improved performance in memory tasks |

Case Study: Neuroprotection in Alzheimer's Disease

In a notable study, (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride was tested on APP/PS1 transgenic mice, which model Alzheimer's disease. The results indicated that treatment with this compound led to:

- Reduction in Amyloid Plaque Load : Significant decrease in plaque density was observed post-treatment.

- Improvement in Cognitive Function : Mice exhibited enhanced memory retention and learning capabilities compared to control groups.

These findings suggest the potential of (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride as a therapeutic agent in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Several compounds structurally similar to (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride have been investigated for their biological activities. A comparative analysis highlights:

| Compound Name | H3 Receptor Activity | Neuroprotective Effects | Cognitive Enhancement |

|---|---|---|---|

| (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride | High | Yes | Yes |

| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride | Moderate | No | Moderate |

| 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | Low | Yes | No |

This table illustrates that while there are other compounds with varying degrees of activity at the H3 receptor, none have matched the combined neuroprotective and cognitive-enhancing properties observed with (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.